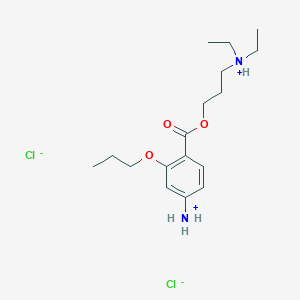
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole often involves condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of certain benzothiazole derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl compounds with different aromatic amines or aldehydes, demonstrating the versatility of benzothiazole chemistry in creating various substituted compounds with potential biological activities (Uma et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those similar to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical computational methods. These studies reveal the conformation, electron distribution, and stereochemistry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Inkaya et al., 2012).
Aplicaciones Científicas De Investigación
In-vitro Anti-inflammatory Activity
A study focused on synthesizing a series of Mannich base 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives, evaluating their in-vitro anti-inflammatory activities. The chloro functional group was found to possess inhibition of bovine serum albumin denaturation capacity, indicating significant in-vitro anti-inflammatory activity. This suggests that similar compounds, possibly including 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, could be explored for anti-inflammatory applications (Rathi et al., 2013).
Efficient Synthesis Under Metal-Free Conditions
Research demonstrated an efficient method for forming 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and iodine-free conditions, highlighting the compound's role in synthesizing diverse benzothiazole derivatives. The presence of functional groups such as methoxy and chloro was tolerated, indicating the method's versatility and potential application in synthesizing compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (Liao et al., 2012).
Antifungal, Insecticidal, and Herbicidal Activities
A study on benzothiazoles with various substituents explored their antifungal, insecticidal, and herbicidal activities, finding specific structural features that enhanced these properties. This research indicates the potential agricultural and pharmaceutical applications of benzothiazole derivatives, suggesting areas where 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be applied (Hisano et al., 1982).
Synthesis and Anticancer Activity Evaluation
Another study synthesized 4-thiazolidinones containing benzothiazole moiety and evaluated their anticancer activity, demonstrating significant activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in developing novel anticancer agents and suggests that compounds like 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole could be valuable in cancer research (Havrylyuk et al., 2010).
Application in Fluorescent Probes
Benzothiazole derivatives have also been applied in creating fluorescent probes for sensing pH and metal cations, indicating their utility in chemical sensing and imaging technologies. The specific properties of these compounds, such as sensitivity to pH changes and selectivity for metal cations, underscore the broader applicability of benzothiazole derivatives in scientific research (Tanaka et al., 2001).
Propiedades
IUPAC Name |
2-chloro-4-methoxy-7-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSQTQJFWIVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365965 |
Source


|
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
CAS RN |
108773-00-8 |
Source


|
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)




![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)


![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)